芬戈莫德磷酸盐

描述

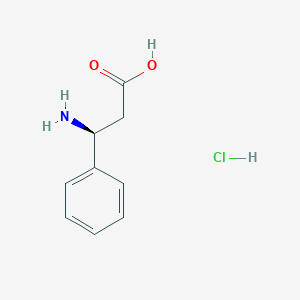

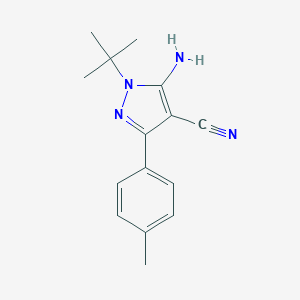

Fingolimod phosphate is a sphingosine 1-phosphate receptor modulator used primarily in the treatment of relapsing-remitting multiple sclerosis. It was approved by the Food and Drug Administration in 2010 as the first orally administered disease-modifying drug for this condition . The compound is a phosphorylated derivative of fingolimod, which is a synthetic analog of sphingosine, a naturally occurring lipid mediator .

科学研究应用

Fingolimod phosphate has a wide range of scientific research applications:

作用机制

Target of Action

Fingolimod phosphate, the active metabolite of Fingolimod, primarily targets the sphingosine 1-phosphate receptors (S1PRs), specifically S1PR1, S1PR3, S1PR4, and S1PR5 . These receptors play a crucial role in the immune system and the central nervous system .

Mode of Action

Fingolimod phosphate acts by binding to the S1PRs, leading to their down-regulation or desensitization . This action prevents the egress of lymphocytes from lymphoid tissues, thereby reducing the infiltration of potentially autoaggressive lymphocytes into the central nervous system (CNS) .

Biochemical Pathways

Fingolimod phosphate affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . Furthermore, it induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, and macrophages M1/M2 shift .

Pharmacokinetics

Fingolimod is efficiently absorbed with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . Fingolimod and fingolimod phosphate have a half-life of 6-9 days, and steady-state pharmacokinetics are reached after 1-2 months of daily dosing . Fingolimod is extensively metabolized via three main pathways: reversible phosphorylation to fingolimod phosphate, hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

The action of Fingolimod phosphate results in a profound reduction in T-cell numbers in circulation and the CNS, thereby suppressing inflammation and multiple sclerosis (MS) . It also enhances brain-derived neurotrophic factor (BDNF) expression , which may contribute to its neuroprotective effects.

Action Environment

The action of Fingolimod phosphate can be influenced by various environmental factors. For instance, its bioavailability was found to be unaffected by multiple daily doses up to 24 months .

生化分析

Biochemical Properties

Fingolimod phosphate interacts with various enzymes, proteins, and other biomolecules. It is metabolized via three main pathways: firstly, phosphorylation of the (S)-enantiomer of Fingolimod phosphate (pharmacologically active), secondly, oxidation by cytochrome P450 4F2 (CYP4F2), and thirdly, fatty acid-like metabolism to various inactive metabolites . In addition to exerting inhibitory effects on sphingolipid pathway enzymes, Fingolimod phosphate also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .

Cellular Effects

Fingolimod phosphate has profound effects on various types of cells and cellular processes. It can profoundly reduce T-cell numbers in circulation and the central nervous system (CNS), thereby suppressing inflammation . Furthermore, Fingolimod phosphate induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift, and enhances brain-derived neurotrophic factor (BDNF) expression .

Molecular Mechanism

Fingolimod phosphate exerts its effects at the molecular level through several mechanisms. It initially activates lymphocyte S1P 1 via high-affinity receptor binding yet subsequently induces S1P 1 down-regulation that prevents lymphocyte egress from lymphoid tissues, thereby reducing autoaggressive lymphocyte infiltration into the central nervous system (CNS) .

Temporal Effects in Laboratory Settings

In laboratory settings, Fingolimod phosphate’s effects have been observed over time. No significant differences were observed between samples collected at 6, 12, and 24 months for both Fingolimod and Fingolimod phosphate, indicating that the drug’s bioavailability was unaffected by multiple daily doses up to 24 months .

Dosage Effects in Animal Models

The effects of Fingolimod phosphate vary with different dosages in animal models. Fingolimod reduced infarct volume by 30.4% and consistently enhanced neurobehavioral outcome by 34.2% in animal models of stroke .

Metabolic Pathways

Fingolimod phosphate is involved in several metabolic pathways. It is metabolized via three main pathways: phosphorylation to Fingolimod phosphate, oxidation by cytochrome P450 4F2 (CYP4F2), and fatty acid-like metabolism .

Transport and Distribution

Fingolimod phosphate is transported and distributed within cells and tissues. Detecting high levels of S1P in the blood and lymph, S1PR1 initiates egress of the lymphocytes from the lymphoid organs into the blood via the Gαi PI3K pathway and the small GTPase Rac activation .

Subcellular Localization

It is known that once absorbed, Fingolimod becomes an active metabolite upon phosphorylation in the cytosol by sphingosine kinase 2 (SPHK2) that forms Fingolimod phosphate .

准备方法

Synthetic Routes and Reaction Conditions

Fingolimod phosphate is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the following key steps:

Formation of the core structure: The synthesis begins with the formation of the core structure, which involves the reaction of 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of fingolimod phosphate follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity .

化学反应分析

Types of Reactions

Fingolimod phosphate undergoes various chemical reactions, including:

Substitution: Fingolimod phosphate can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Substituted derivatives with various functional groups.

相似化合物的比较

Similar Compounds

Siponimod: Another sphingosine 1-phosphate receptor modulator used in the treatment of multiple sclerosis.

Ozanimod: A sphingosine 1-phosphate receptor modulator with similar therapeutic applications.

Ponesimod: Another compound in the same class used for similar indications.

Uniqueness

Fingolimod phosphate is unique in its ability to modulate multiple sphingosine 1-phosphate receptor subtypes, providing a broader range of therapeutic effects compared to other similar compounds . Its oral bioavailability and well-tolerated profile make it a preferred choice for long-term treatment of multiple sclerosis .

属性

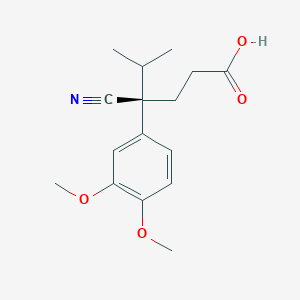

IUPAC Name |

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFKWQGGENFBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432703 | |

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402616-23-3 | |

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。